molecular formula C17H18FN3O4 B1222125 Desmethylofloxacin CAS No. 82419-46-3

Desmethylofloxacin

货号: B1222125
CAS 编号: 82419-46-3
分子量: 347.34 g/mol
InChI 键: RTWRSOHWLYXRRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethylofloxacin is a derivative of ofloxacin, belonging to the class of quinoline carboxylic acids. It is characterized by the presence of a quinoline ring system substituted by a carboxyl group.

准备方法

Synthetic Routes and Reaction Conditions: Desmethylofloxacin can be synthesized from 1-methylpiperazine and ofloxacin impurity 2. One of the common synthetic routes involves the reaction in dimethyl sulfoxide at temperatures ranging from 100 to 140 degrees Celsius for approximately 6 hours . The yield of this reaction is reported to be around 41% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The use of advanced analytical techniques, such as high-pressure liquid chromatography, is common to monitor the quality and consistency of the product .

化学反应分析

Types of Reactions: Desmethylofloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents, under various conditions depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

相似化合物的比较

    Ofloxacin: The parent compound from which desmethylofloxacin is derived. It also inhibits DNA gyrase but has a broader spectrum of activity.

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacterial strains.

Uniqueness: this compound is unique in its specific structural modifications, which may confer distinct pharmacological properties and a potentially different spectrum of antibacterial activity. Its reduced methyl group compared to ofloxacin may result in different metabolic and excretion profiles, making it a valuable compound for specific research applications .

生物活性

Desmethylofloxacin is a significant metabolite of ofloxacin, a fluoroquinolone antibiotic, known for its antimicrobial properties. This article delves into the biological activity of this compound, exploring its pharmacokinetics, antimicrobial efficacy, and clinical relevance based on diverse research findings.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to its parent compound, ofloxacin.

  • Absorption and Metabolism : After administration, this compound is found in lower concentrations than ofloxacin. In a study involving patients with chronic renal failure, this compound was detected alongside ofloxacin and its N-oxide metabolite. The half-life of ofloxacin was extended in these patients, indicating altered metabolism and excretion pathways for both the parent drug and its metabolites .
  • Renal Implications : The pharmacokinetics of this compound necessitate careful consideration in patients with renal impairment. Studies have shown that renal function significantly affects the elimination half-life of both ofloxacin and this compound, requiring dosage adjustments to avoid toxicity .

Antimicrobial Activity

This compound retains antimicrobial activity, albeit at a lower potency compared to ofloxacin.

  • In Vitro Studies : Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. A study assessing the antimicrobial activity of fluoroquinolone metabolites found that this compound exhibited useful activity against pathogens such as Escherichia coli and Klebsiella oxytoca .
  • Comparative Efficacy : In comparative assays, this compound showed a reduced zone of inhibition when tested against standard bacterial strains compared to ofloxacin. However, it still contributes to the overall antibacterial effect observed in clinical settings where ofloxacin is administered .

Clinical Case Studies

Several clinical studies highlight the relevance of this compound in therapeutic contexts:

  • Chronic Renal Failure Patients : A preliminary report indicated that patients with chronic renal failure had detectable levels of this compound, which contributed to the overall antibacterial effect observed during treatment with ofloxacin. The presence of this metabolite may play a role in maintaining antimicrobial efficacy despite impaired renal clearance .
  • Serious Infections : In seriously ill patients receiving fluoroquinolone therapy, the serum concentrations of this compound were monitored alongside those of its parent compound. Findings suggested that while the metabolite's concentration was lower, it still contributed to the therapeutic outcomes in managing severe bacterial infections .

Summary Table

Parameter This compound Ofloxacin
Half-Life Extended in renal failure5-7 hours
Antimicrobial Potency Lower than parent drugHigher
Clinical Relevance Contributes to efficacyPrimary therapeutic agent
Renal Implications Requires adjustmentRequires adjustment

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting desmethylofloxacin in biological samples?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters. Key parameters include a precursor ion at m/z 348.2, product ions at m/z 261.1 (primary) and 303.9 (secondary), collision energies of 47 eV and 28 eV, and a retention time of 90 seconds . Method validation should include calibration curves, recovery rates, and limits of detection/quantification to ensure reproducibility.

Q. How does this compound's pharmacokinetic profile compare to its parent compound, ofloxacin?

this compound is a metabolite of ofloxacin with moderate antibacterial activity. Its elimination involves biphasic kinetics: initial phase half-life (4–5 hours) and terminal phase (20–25 hours). Renal excretion accounts for 65–80% of ofloxacin, while this compound constitutes <5% of urinary metabolites . Researchers should compare renal clearance rates and protein binding percentages between the two compounds to assess bioactivity differences.

Q. What are the primary metabolic pathways of this compound in humans?

this compound undergoes limited hepatic metabolism, primarily via glucuronidation. Its elimination is renal-dependent, with tubular secretion and glomerular filtration as key mechanisms . Studies should include urine and fecal metabolite profiling over 24–48 hours, using LC-MS/MS to track phase I/II metabolites.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters for this compound across studies?

Contradictions in half-life or clearance data may arise from variations in patient cohorts (e.g., renal impairment), analytical sensitivity, or sampling intervals. A robust approach includes:

  • Meta-analysis of existing pharmacokinetic studies, stratifying by health status and methodology.
  • In vitro simulations using human hepatocyte or renal proximal tubule models to isolate metabolic contributions .
  • Statistical reconciliation via mixed-effects modeling to account for inter-study variability .

Q. What experimental design optimizes the detection of this compound in complex matrices (e.g., wastewater, plasma)?

Use a tiered approach:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for plasma; freeze-drying for wastewater.
  • Instrumentation : LC-MS/MS with electrospray ionization (ESI+) and a C18 column (2.1 × 50 mm, 1.7 µm).
  • Validation : Include matrix-matched calibration, ion suppression/enhancement tests, and cross-lab reproducibility checks .
  • Data Analysis : Apply machine learning algorithms (e.g., PCA) to identify co-eluting interferences .

Q. How does this compound's antibacterial activity vary under different pH conditions?

Design pH-dependent MIC assays using:

  • Bacterial Strains : E. coli (ATCC 25922) and S. aureus (ATCC 29213).
  • Media : Adjust Mueller-Hinton broth to pH 5.0–8.0.
  • Controls : Include ofloxacin and ciprofloxacin as comparators.
  • Mechanistic Insight : Perform time-kill curves and transcriptomic analysis (RNA-seq) to identify pH-responsive gene targets .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound's environmental persistence?

  • Source Analysis : Compare study methodologies (e.g., HPLC vs. LC-MS sensitivity, sampling sites).
  • Controlled Replication : Conduct parallel experiments under standardized conditions (OECD Guidelines 303A for biodegradability).
  • Meta-Regression : Quantify the impact of variables like temperature, organic matter, and microbial diversity on degradation rates .

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in in vivo models?

Use nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models to account for:

  • Inter-individual variability in drug absorption.
  • Covariates (e.g., creatinine clearance, age).
  • Time-dependent pharmacodynamic effects .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound bioanalytical assays?

  • Documentation : Follow MIAME/MIAPE guidelines for metadata reporting.
  • Quality Controls : Include internal standards (e.g., deuterated this compound) and inter-day precision assessments.
  • Open Data : Share raw spectra and calibration data via repositories like MetaboLights .

Q. What ethical considerations apply to human studies involving this compound exposure assessment?

  • Informed Consent : Disclose risks of residual antibiotic detection in biofluids.
  • Data Anonymization : Use coded identifiers for participant metadata.
  • Regulatory Compliance : Obtain IRB approval and adhere to GDPR/HIPAA for data storage .

属性

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRSOHWLYXRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231730
Record name Desmethylofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-46-3
Record name Desmethylofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。